molecular formula C12H10F2O3 B1443108 Benzofuran-5-yl-difluoroacetic acid ethyl ester CAS No. 943541-56-8

Benzofuran-5-yl-difluoroacetic acid ethyl ester

Cat. No.: B1443108
CAS No.: 943541-56-8
M. Wt: 240.2 g/mol
InChI Key: KTQLNOCUQDLAFP-UHFFFAOYSA-N
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Description

Benzofuran-5-yl-difluoroacetic acid ethyl ester is a compound with the molecular formula C12H10F2O3 and a molecular weight of 240.2 g/mol. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds have been utilized in various chemical reactions due to their versatility and unique physicochemical properties . They have become an important basis for medicinal chemistry .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, and there is an urgent need to develop new therapeutic agents . This suggests that there is a promising future for the research and development of Benzofuran-5-yl-difluoroacetic acid ethyl ester and similar compounds.

Biochemical Analysis

Biochemical Properties

Benzofuran-5-yl-difluoroacetic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for its biological activity and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating gene expression, this compound can induce or inhibit the production of specific proteins, thereby affecting cellular metabolism and function. Its impact on cell signaling pathways makes it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it may inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of oxidative stress pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress and detoxification pathways . By modulating these pathways, this compound can influence metabolic flux and metabolite levels. Its role in these pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The distribution of this compound within tissues is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. It has been observed to localize within the mitochondria, where it can exert its antioxidant effects by inhibiting the production of reactive oxygen species . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its biological activity.

Properties

IUPAC Name

ethyl 2-(1-benzofuran-5-yl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O3/c1-2-16-11(15)12(13,14)9-3-4-10-8(7-9)5-6-17-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQLNOCUQDLAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)OC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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